4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Description
The compound “4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as azetidin-2-ones . Azetidin-2-ones are a type of β-lactam, a class of compounds that includes many important antibiotics such as penicillins and cephalosporins .
Synthesis Analysis
The synthesis of similar azetidin-2-one derivatives involves the use of 1,3,4-oxadiazole/thiadiazole rings . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular formula of the compound is C17H19FN2O4S . It contains a fluorobenzenesulfonyl group attached to an azetidin-3-yl group, which is further connected to a pyridine-2-carboxamide group via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the formation of Schiff’s bases and the use of a mixture of triethylamine and chloroacetylchloride .Physical and Chemical Properties Analysis
The molecular weight of the compound is 366.41 . The solubility of the compound in DMSO is unknown .Future Directions
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMIIZJVBZUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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